

Application of Yessotoxin in Studying Programmed Cell Death

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Yessotoxin**
Cat. No.: **B039289**

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Introduction

Yessotoxin (YTX) is a marine polyether toxin produced by dinoflagellates.^[1] While initially classified with diarrhetic shellfish poisoning toxins, YTX does not cause diarrhea and exhibits a unique toxicological profile.^[2] Notably, YTX has been identified as a potent inducer of various forms of programmed cell death (PCD), including apoptosis, autophagy, and paraptosis, in a wide range of cell types.^[1] This multifaceted activity makes YTX a valuable tool for researchers studying the intricate signaling networks that govern cellular demise. At low concentrations, YTX can trigger apoptosis in numerous cell lines and primary cultures.^[3] It can also induce non-apoptotic programmed cell death, such as paraptosis, in cell lines like BC3H1 myoblasts.^[3] The ability of YTX to activate multiple death pathways suggests its potential for overcoming resistance to apoptosis in cancer cells.^[3]

These application notes provide a comprehensive overview of the use of **Yessotoxin** as a tool to investigate programmed cell death, complete with detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the quantitative effects of **Yessotoxin** on cell viability and the induction of apoptosis in various cell lines.

Table 1: Effect of **Yessotoxin** on Cell Viability

Cell Line	YTX Concentration	Incubation Time	Viability Assay	% Decrease in Viability	Reference
K-562	30 nM	24 h	LDH	32%	[4]
K-562	30 nM	48 h	LDH	59%	[4]
Lymphoblastoid	30 nM	48 h	LDH	27%	[4]
MEC1	10, 30, 100 nM	24 h	MTT	Significant decrease	[5]
MEC1	10, 30, 50, 100 nM	48 h	MTT	~50%	[5]
B16F10	10, 30, 50, 100 nM	24 h	MTT	Significant decrease	[5]
Primary Rat Cardiomyocytes	0.01-1 µM	24, 48, 72 h	MTT, SRB	Concentration- and time-dependent decrease	[6]

Table 2: Induction of Apoptosis by **Yessotoxin**

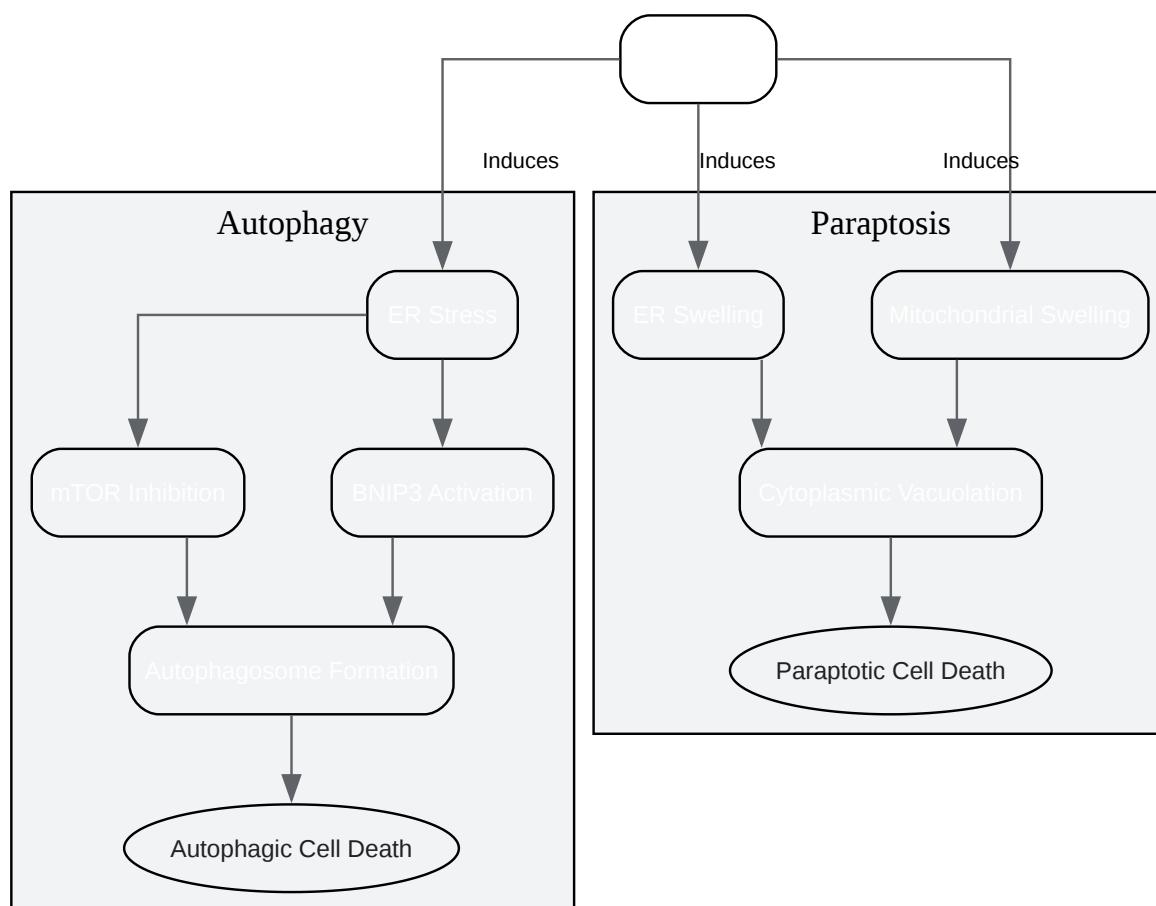
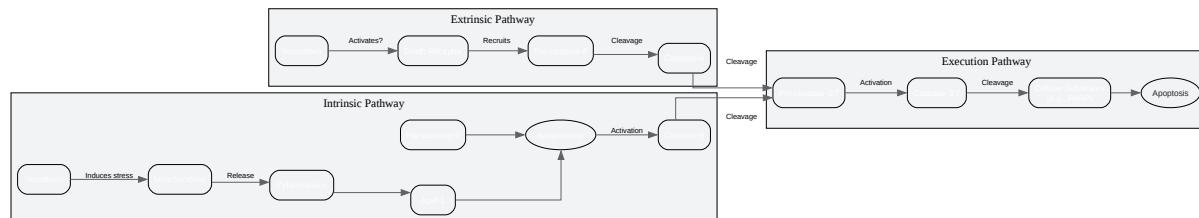
Cell Line	YTX Concentration	Incubation Time	Apoptosis Marker	Observation	Reference
K-562	30 nM	24 h	Caspase-8 Activity	Significant increase (0.16 units)	[7]
K-562	30 nM	24 h	Caspase-3 Expression	Significant increase (0.21 units)	[7]
HeLa	Sub-nanomolar	48-96 h	Caspase-3/7 Activity	~8-fold higher than caspase-2 activity	[8]
HeLa	Sub-nanomolar	48-96 h	Pro-caspase-3 & -7	Activation (cleavage)	[8]
L6 & BC3H1 Myoblasts	100 nM	72 h	Caspase-3 & -9	Activation	[9]
HL7702 Human Liver Cells	Not specified	Not specified	Caspase-3	Deregulation/ activity	[10]

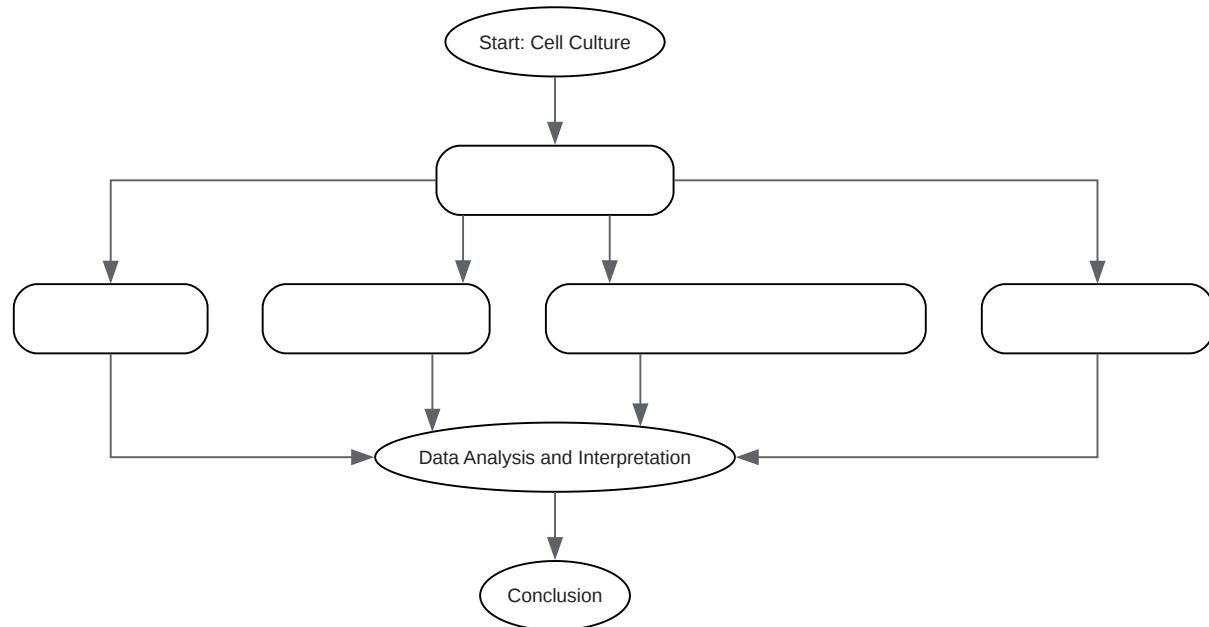
Signaling Pathways

Yessotoxin induces programmed cell death through multiple, sometimes overlapping, signaling pathways. The primary mechanisms include the intrinsic and extrinsic apoptotic pathways, as well as autophagy and paraptosis.

Yessotoxin-Induced Apoptosis

YTX is known to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.





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